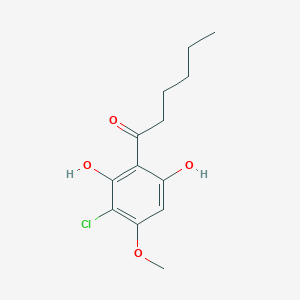

Methyl 3,4-diamino-2-methoxybenzoate

Descripción general

Descripción

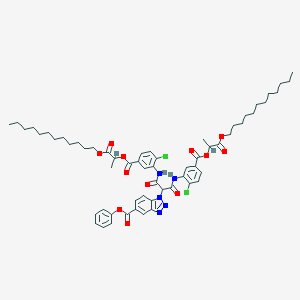

Methyl 3,4-diamino-2-methoxybenzoate is a chemical compound of interest in the field of organic chemistry, specifically within the realms of synthesis and chemical property analysis. It belongs to the class of compounds known as benzoates, characterized by the presence of the benzoate group attached to a methoxy group and diamino substituents.

Synthesis Analysis

The synthesis of compounds closely related to Methyl 3,4-diamino-2-methoxybenzoate typically involves multi-step chemical processes. For example, the synthesis of 2,4-diamino-5,10-dihydrobenzo[g]quinazolines starts from methyl 2-tetralone-3-carboxylates, undergoing condensation, thiation, and amination steps (Rosowsky, Burrows, Huang, & Modest, 1972). Although this synthesis does not directly produce Methyl 3,4-diamino-2-methoxybenzoate, it highlights the complex reactions and conditions involved in the synthesis of similar compounds.

Molecular Structure Analysis

The molecular structure of compounds like Methyl 3,4-diamino-2-methoxybenzoate is often elucidated using spectroscopic methods, crystallography, and computational chemistry. For instance, quantum chemical calculations and structural determination by X-ray diffraction provide insights into the electronic structure, bond lengths, and angles, contributing to a deeper understanding of the molecule's reactivity and properties (Kotan & Yuksek, 2021).

Chemical Reactions and Properties

The chemical reactions involving compounds structurally related to Methyl 3,4-diamino-2-methoxybenzoate often include substitutions, condensations, and redox reactions, which are pivotal in modifying the chemical structure to achieve desired properties and functionalities. The reactivity can be influenced by the presence of methoxy and diamino groups, which are susceptible to various chemical transformations.

Physical Properties Analysis

The physical properties of Methyl 3,4-diamino-2-methoxybenzoate and similar molecules, such as melting points, solubility, and crystal structure, are crucial for their application in different fields. These properties are determined experimentally through techniques like calorimetry, thermogravimetry, and single-crystal X-ray diffraction. For example, the thermochemical study of methyl n-methoxybenzoates reveals their combustion and vaporization enthalpies, contributing to the understanding of their stability and reactivity (Flores et al., 2019).

Aplicaciones Científicas De Investigación

Thermochemical Properties

- Thermochemical Study : Methyl 2- and 4-methoxybenzoates were investigated for their structural and thermochemical properties. This involved experimental and computational approaches to determine combustion and vaporization enthalpies, and standard molar enthalpies of formation in the gas phase (Flores et al., 2019).

Antimicrobial and Molluscicidal Activity

- Antimicrobial and Molluscicidal Compounds : Methyl 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxybenzoate was identified among new prenylated benzoic acid derivatives with significant antibacterial activities, isolated from the leaves of Piper aduncum (Orjala et al., 1993).

Metabolic and Biochemical Applications

- Metabolism by Bacteria : Studies revealed that certain strains of Pseudomonas putida can metabolize variants of methoxybenzoic acids, including 3,4-dihydroxy-5-methoxybenzoic acid, which could have implications for understanding microbial metabolism of similar compounds (Donnelly & Dagley, 1980).

- Enzyme Studies : Research on a 4-methoxybenzoate O-demethylating enzyme system from Pseudomonas putida has shown the enzyme's interaction with various substrates, providing insights into enzymatic processes involving methoxybenzoates (Bernhardt et al., 1973).

Chemical Synthesis

- Synthesis of Related Compounds : Studies have been conducted on the synthesis of compounds like Methyl 4-Bromo-2-methoxybenzoate and other related benzoate derivatives, which can be relevant for the synthesis of similar methoxybenzoate compounds (Chen Bing-he, 2008).

Pharmacological Research

- Biotransformation Studies : Veratric acid (3,4-dimethoxybenzoic acid), a human metabolite of mebeverine, was studied for its metabolism using an incubated hen's egg model, providing insights into the biotransformation of methoxybenzoates (Kiep et al., 2014).

Photostabilization and Materials Science

- Photostabilization Research : Investigations into methyl salicylate and related compounds, including methyl 2-methoxybenzoate, have provided insights into their roles as generators and quenchers of singlet molecular oxygen, important for understanding photostabilization mechanisms (Soltermann et al., 1995).

Polymers and Material Chemistry

- Polymer Chemistry : Research on asymmetric benzophenone-series aromatic diamines, including 3,4′-diamino-4-methoxybenzophenone, has led to the development of new soluble polyimides, demonstrating the utility of methoxybenzoate derivatives in advanced material synthesis (Rusanov et al., 2008).

Safety And Hazards

“Methyl 3,4-diamino-2-methoxybenzoate” is considered hazardous. It is toxic if swallowed and causes serious eye irritation . Personal protective equipment should be worn when handling this compound, and it should be kept away from the skin, eyes, and clothing . It should not be ingested or inhaled, and dust formation should be avoided .

Propiedades

IUPAC Name |

methyl 3,4-diamino-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEQERJJDQFUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1N)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477515 | |

| Record name | Methyl 3,4-diamino-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4-diamino-2-methoxybenzoate | |

CAS RN |

538372-37-1 | |

| Record name | Methyl 3,4-diamino-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4-diamino-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-methoxybicyclo[2.2.1]heptane](/img/structure/B48673.png)

![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)